2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
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Overview
Description
2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C18H23FN2O5S . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid involves multiple steps, typically starting with the preparation of the fluorophenyl sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl piperazine intermediate. This intermediate is further reacted with cyclohexanecarboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the sulfonyl and piperazine groups contribute to its overall stability and activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
2-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
2-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid: The presence of a methyl group instead of a fluorophenyl group may result in different chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O5S/c19-13-5-7-14(8-6-13)27(25,26)21-11-9-20(10-12-21)17(22)15-3-1-2-4-16(15)18(23)24/h5-8,15-16H,1-4,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWORYRHCUOBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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